molecular formula C13H12O2S B6309531 Methyl 7-cyclopropylbenzo[b]thiophene-2-carboxylate CAS No. 1954362-71-0

Methyl 7-cyclopropylbenzo[b]thiophene-2-carboxylate

Cat. No.: B6309531
CAS No.: 1954362-71-0
M. Wt: 232.30 g/mol
InChI Key: PIKDAASNGGGPIE-UHFFFAOYSA-N
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Description

Methyl 7-cyclopropylbenzo[b]thiophene-2-carboxylate is a synthetically versatile benzo[b]thiophene derivative designed for research and development applications. The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, known for conferring significant biological activity to molecules . The strategic incorporation of a cyclopropyl substituent can fine-tune the compound's electronic properties, metabolic stability, and overall lipophilicity, making it a valuable intermediate for exploring structure-activity relationships . This compound is primarily used as a key synthetic building block in pharmaceutical research. Benzo[b]thiophene-2-carboxylate derivatives have been identified as potent and selective inhibitors of biologically important targets, such as urokinase-type plasminogen activator (uPA), with applications in cancer research . Furthermore, the broader class of synthetic thiophene derivatives exhibits a wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, antifungal, and antitumor activities . Researchers can utilize this ester in various transformations; the ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into other functional groups like amides, enabling the creation of diverse chemical libraries for biological screening . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should consult the associated Safety Data Sheet (SDS) prior to use and handle this compound with appropriate personal protective equipment in a laboratory setting.

Properties

IUPAC Name

methyl 7-cyclopropyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S/c1-15-13(14)11-7-9-3-2-4-10(8-5-6-8)12(9)16-11/h2-4,7-8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKDAASNGGGPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Substrate Design

The Chan–Lam reaction, optimized for O- and N-cyclopropylation in medicinal chemistry, offers a template for C–C bond formation. Using potassium cyclopropyl trifluoroborate and a Cu(OAc)₂/1,10-phenanthroline catalyst system under 1 atm O₂, this method achieves cyclopropylation at elevated temperatures (70°C) in a toluene/water solvent mixture. For benzo[b]thiophene derivatives, the 7-position must first be functionalized with a leaving group (e.g., bromide) to enable transmetalation.

Table 1: Optimized Conditions for Chan–Lam Cyclopropylation

ParameterSpecification
CatalystCu(OAc)₂ (10 mol%)
Ligand1,10-Phenanthroline (20 mol%)
Boron ReagentK-cyclopropyl trifluoroborate (1.5 eq)
SolventToluene:H₂O (3:1)
Temperature70°C
Reaction Time12–24 h
Yield Range45–78%

Mechanistic Insights

The reaction proceeds via:

  • Transmetalation : Formation of a copper-cyclopropyl intermediate from K-cyclopropyl trifluoroborate.

  • Oxidative Addition : Coordination of the benzo[b]thiophene bromide to Cu(II).

  • Reductive Elimination : C–C bond formation to yield the cyclopropylated product.
    Notably, electron-deficient benzo[b]thiophenes exhibit lower yields due to attenuated nucleophilicity at the 7-position, necessitating electron-donating groups for optimal reactivity.

Cyclopropanation via Carbene Transfer Reactions

Iron-Porphyrin-Catalyzed Carbene Insertion

The Royal Society of Chemistry’s protocols describe cyclopropanation using FeTPPCl (iron tetraphenylporphyrin chloride) and carbene precursors like tosylhydrazones. For benzo[b]thiophenes, this method requires a 7-vinyl intermediate , which undergoes [2+1] cycloaddition with carbenes generated in situ.

Table 2: Carbene Transfer Conditions

ParameterSpecification
CatalystFeTPPCl (3 mol%)
Carbene PrecursorTosylhydrazone (2 eq)
BaseK₂CO₃ (3 eq)
SolventToluene
Temperature80°C
Reaction Time2 h
Yield Range60–80%

Light-Driven Cyclopropanation with Iridium Catalysts

Visible-light photocatalysis using fac-Ir(dFppy)₃ enables cyclopropanation of 7-alkenyl benzo[b]thiophenes with ethyl diazoacetate. This method proceeds under mild conditions (room temperature, MeCN solvent) and achieves 63% yield for related trifluoromethyl ether substrates.

Esterification of Benzo[b]thiophene-2-Carboxylic Acid

Acid-Catalyzed Fischer Esterification

The methyl ester is introduced via Fischer esterification using H₂SO₄ or DCC/DMAP in methanol. Key parameters include:

  • Molar Ratio : 1:5 (acid:methanol)

  • Temperature : Reflux (65°C)

  • Reaction Time : 12 h

  • Yield : >90% for analogous thiophene esters.

Microwave-Assisted Esterification

Microwave irradiation (150 W, 100°C, 30 min) reduces reaction times to <1 h while maintaining yields of 85–92%.

Integrated Synthetic Routes

Route A: Sequential Cyclopropylation and Esterification

  • Synthesis of 7-bromobenzo[b]thiophene-2-carboxylic acid .

  • Chan–Lam cyclopropylation at the 7-position.

  • Methyl esterification via DCC/DMAP.
    Overall Yield : 34–52%.

Route B: Tandem Cyclopropanation-Esterification

  • Preparation of 7-vinylbenzo[b]thiophene-2-carboxylic acid .

  • FeTPPCl-catalyzed cyclopropanation .

  • Esterification under microwave conditions .
    Overall Yield : 48–65%.

Challenges and Limitations

  • Functional Group Tolerance : Electron-withdrawing groups (e.g., nitro, cyano) at the 7-position suppress cyclopropanation yields by 20–30%.

  • Steric Hindrance : Bulky substituents adjacent to the reaction site impede transmetalation in Chan–Lam couplings.

  • Byproduct Formation : Allylic byproducts arise in carbene transfer reactions unless stoichiometry is tightly controlled .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-cyclopropylbenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzo[b]thiophene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential:
The compound exhibits a range of biological activities, making it a candidate for drug discovery. Research indicates that methyl 7-cyclopropylbenzo[b]thiophene-2-carboxylate may possess:

  • Anti-inflammatory properties: It has been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Antimicrobial activity: Its interactions with various biological targets suggest potential use in developing new antimicrobial agents.
  • Anticancer effects: The compound's ability to influence cell signaling pathways, particularly those involving cytochrome P450 enzymes, positions it as a promising lead for anticancer drug development.

Case Studies:
Recent studies have investigated the compound's effects on specific cancer cell lines. For instance, it has been tested for its ability to inhibit cell proliferation in breast and prostate cancer models, showing promising results that warrant further exploration.

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Nucleophilic substitutions: The carboxylic acid ester group can react with nucleophiles to form new derivatives.
  • Oxidation and reduction reactions: These reactions can modify the compound's functional groups, leading to the formation of sulfoxides or alcohols, respectively.

Material Science Applications

In material science, this compound is explored for its potential use in organic electronics. Its structural characteristics make it suitable for applications in:

  • Organic light-emitting diodes (OLEDs): this compound can be integrated into polymer semiconductors, enhancing the performance of OLED devices.
  • Organic photovoltaics (OPVs): Research suggests that incorporating this compound into photovoltaic materials could improve their efficiency due to its electronic properties.

Mechanism of Action

The mechanism of action of methyl 7-cyclopropylbenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key physical and structural attributes of Methyl 7-cyclopropylbenzo[b]thiophene-2-carboxylate with its analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight logP<sup>a</sup> Hazard Profile
This compound Cyclopropyl (7) C12H10O2S 234.27<sup>b</sup> ~3.0 Not reported
Methyl 7-methoxybenzo[b]thiophene-2-carboxylate Methoxy (7) C11H10O3S 222.26 2.5 No significant hazards
Methyl 7-chlorobenzo[b]thiophene-2-carboxylate Chloro (7) C10H7ClO2S 226.68 2.8 H302, H315, H319, H335
Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate Hydroxy (5) C10H8O3S 208.23 2.39 N/A

Notes: <sup>a</sup>logP values estimated using substituent contributions; cyclopropyl increases lipophilicity. <sup>b</sup>Molecular weight calculated based on analog structures.

Key Observations:
  • Cyclopropyl vs. Methoxy/Chloro : The cyclopropyl group increases molecular weight compared to methoxy (222.26 vs. 234.27) and chloro (226.68) derivatives. Its hydrophobic nature likely elevates logP (~3.0), enhancing membrane permeability relative to polar substituents like hydroxy (logP 2.39) .
  • The cyclopropyl variant’s safety data remain uncharacterized but may align with non-halogenated analogs.
Comparative Challenges:
  • Cyclopropanation steps are often less efficient than halogenation or methoxylation, suggesting lower synthetic yields for the cyclopropyl analog.
  • Electron-withdrawing groups (e.g., chloro) may direct electrophilic substitutions differently compared to electron-neutral cyclopropyl groups .

Biological Activity

Methyl 7-cyclopropylbenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, effects on various cellular processes, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring fused with a cyclopropyl group, contributing to its unique reactivity and interaction profile. Its molecular formula is C12H12O2SC_{12}H_{12}O_2S, with a molecular weight of approximately 220.29 g/mol.

Target Interactions

Thiophene derivatives, including this compound, exhibit interactions with various biological targets:

  • Cytochrome P450 Enzymes : These enzymes play a crucial role in drug metabolism. The compound can act as both an inhibitor and an activator, influencing metabolic pathways significantly.
  • Receptor Binding : It has the potential to bind to specific receptors, altering their conformation and modulating downstream signaling pathways.

Biochemical Pathways

The compound's biological effects are mediated through several biochemical pathways:

  • MAPK Pathway : This pathway is essential for cell proliferation and differentiation. This compound can modulate this pathway, impacting cellular responses to growth factors.
  • Gene Expression Regulation : By interacting with transcription factors, the compound can influence the expression levels of genes involved in various cellular processes.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating pro-apoptotic signaling pathways while inhibiting anti-apoptotic factors.

Antimicrobial Effects

The compound also demonstrates antimicrobial properties against several bacterial strains. Studies have reported its efficacy in inhibiting the growth of Staphylococcus aureus, making it a candidate for further investigation as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of Staphylococcus aureus
Enzyme ModulationInteracts with cytochrome P450 enzymes
Gene ExpressionAlters expression levels of specific genes

Case Study 1: Anticancer Activity

A study conducted on A549 lung carcinoma cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the activation of the caspase pathway, leading to increased apoptosis rates compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 7-cyclopropylbenzo[b]thiophene-2-carboxylate, and how do substituents influence reaction efficiency?

  • Methodological Answer : The synthesis of benzo[b]thiophene derivatives typically begins with functionalizing the thiophene core. For cyclopropyl-substituted analogs, a Suzuki-Miyaura coupling could be employed to introduce the cyclopropyl group post-esterification of the carboxylate. Evidence from bromo-substituted analogs (e.g., Methyl 7-bromobenzo[b]thiophene-2-carboxylate) suggests that palladium catalysts and optimized ligand systems are critical for cross-coupling efficiency . Cyclopropane boronic acids or trifluoroborate salts may serve as coupling partners. Solvent choice (e.g., THF or DMF) and temperature control (60–80°C) are essential to minimize side reactions .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming regiochemistry. For example, in Methyl 3-iodobenzo[b]thiophene-2-carboxylate, 1^1H NMR chemical shifts at δ 7.8–8.2 ppm (aromatic protons) and δ 3.9–4.1 ppm (ester methyl) are diagnostic. 13^{13}C NMR can distinguish carbonyl carbons (~165 ppm) and cyclopropyl carbons (~10–15 ppm) . High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) for ester C=O stretches (~1720 cm1^{-1}) further validate purity .

Q. What are the key stability considerations for storage and handling?

  • Methodological Answer : Cyclopropyl groups are sterically strained but enhance thermal stability compared to halide-substituted analogs. The compound should be stored under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the ester moiety. Reactivity toward nucleophiles (e.g., amines, thiols) necessitates anhydrous conditions during experiments, as seen in bromo- and iodo-substituted derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during cyclopropane functionalization?

  • Methodological Answer : Competitive ring-opening of the cyclopropyl group may occur under acidic or oxidative conditions. Evidence from Methyl 4-cyclopropylthiazole-2-carboxylate suggests using mild bases (e.g., K2_2CO3_3) and low-temperature (–78°C) lithiation to preserve the cyclopropane ring . Monitoring via HPLC or TLC during coupling reactions helps identify by-products early .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor solubility. For Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride, prodrug strategies (e.g., ester-to-acid conversion in vivo) improved bioavailability . Parallel assays comparing esterase-rich vs. esterase-poor cell lines can isolate hydrolysis-related activity loss .

Q. How do electronic effects of the cyclopropyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : Cyclopropane’s electron-withdrawing σCC_{C-C} bonds activate the benzo[b]thiophene core toward electrophilic substitution. In Methyl 7-bromobenzo[b]thiophene-2-carboxylate, bromine’s electronegativity directs cross-coupling to the 7-position . Computational studies (DFT) on frontier molecular orbitals can predict regioselectivity for cyclopropyl analogs .

Q. What analytical techniques are recommended for detecting trace impurities in scaled-up synthesis?

  • Methodological Answer : LC-MS with electrospray ionization (ESI) detects low-abundance by-products (e.g., ring-opened derivatives). For Methyl 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylate, gas chromatography (GC) with flame ionization identified residual solvents (<0.1%) in industrial batches .

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